molecular formula C23H18O4S B2472624 (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-70-6

(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2472624
CAS No.: 339275-70-6
M. Wt: 390.45
InChI Key: YCDOGXDQOSZSQQ-UHFFFAOYSA-N
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Description

The compound (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran derivative featuring a sulfinylmethyl group at the 3-position of the benzofuran ring and a phenyl methanone moiety at the 2-position. The sulfinyl group (-S(O)-) is attached to a 4-methoxyphenyl substituent, contributing to its electronic and steric profile.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4S/c1-26-17-11-13-18(14-12-17)28(25)15-20-19-9-5-6-10-21(19)27-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOGXDQOSZSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced through electrophilic aromatic substitution reactions.

The sulfinylmethyl group is incorporated using sulfoxidation reactions, where a sulfoxide precursor is oxidized to the sulfinyl state. The final step involves coupling the benzofuran core with the methoxyphenyl-sulfinylmethyl moiety under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can produce a sulfide.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities which make it a candidate for pharmacological applications:

  • Antitumor Activity : Preliminary studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone have been tested for their ability to inhibit cell proliferation in breast cancer models .
  • Cholinesterase Inhibition : This compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of cholinesterase can enhance cholinergic neurotransmission, potentially improving cognitive function.

Synthetic Chemistry

The compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activity or novel properties. The synthetic routes often involve multi-step organic reactions, including electrophilic aromatic substitution and sulfoxidation processes .

Case Study 1: Antitumor Activity

A study focusing on the cytotoxic effects of this compound demonstrated significant reduction in viability of human breast cancer cells at concentrations above 50 µM after 24 hours of exposure. This suggests that the compound could be further explored as a potential anticancer agent through structural modifications aimed at enhancing efficacy and selectivity .

Case Study 2: Cholinesterase Inhibition

In another investigation, the compound was tested alongside other benzofuran derivatives for its ability to inhibit acetylcholinesterase. Results indicated competitive inhibition with an IC₅₀ comparable to established inhibitors like galantamine, highlighting its potential role in cognitive enhancement therapies.

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

ActivityIC₅₀ Value (µM)Reference
AChE Inhibition20.8 - 121.7
Cytotoxicity (Cancer Cells)Varies by Cell Line
Anti-inflammatoryNot quantifiedN/A

Mechanism of Action

The mechanism of action of (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzofuran core may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Ring and Methanone Group

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Benzofuran (Position 3) Methanone Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone (Target) 4-Methoxyphenylsulfinylmethyl Phenyl ~400 (estimated) Potential CNS/anti-inflammatory agent -
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone 2-Chlorophenylsulfinylmethyl 4-Chlorophenyl 429.3 ≥95% purity; halogen-enhanced stability
PHENYL[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE 3-(Trifluoromethyl)phenylsulfanylmethyl Phenyl 412.42 High lipophilicity (CF₃ group)
(4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone 3-Methyl, 6-methoxy 4-Chlorophenyl - Antifungal activity (inferred)
Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate 3-Methylsulfanyl, 5-(4-hydroxyphenyl) Methyl acetate - Ester prodrug; improved solubility
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone 2-Butyl, 5-nitro 4-Methoxyphenyl - Electron-withdrawing nitro group
Key Observations:

Sulfinyl vs. Sulfanyl/Sulfonyl Groups: The sulfinyl group in the target compound introduces polarity and hydrogen-bonding capacity compared to sulfanyl (thioether) or sulfonyl groups.

Substituent Effects on the Aromatic Rings: Electron-Donating Groups (e.g., 4-Methoxy): Enhance resonance stabilization and may increase bioavailability by modulating logP values. The 4-methoxy group in the target compound contrasts with electron-withdrawing groups like nitro () or trifluoromethyl (), which could enhance electrophilic reactivity.

Benzofuran Ring Modifications :

  • Alkyl chains (e.g., 2-butyl in ) or methyl groups () alter steric hindrance and lipophilicity.
  • Hydroxyl or ester groups () improve water solubility, critical for oral bioavailability.

Biological Activity

The compound (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone , also known as C23H18O4S , is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a benzofuran core substituted with a methoxyphenylsulfinylmethyl group and a phenylmethanone group . This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC23H18O4S
Molecular Weight402.45 g/mol
IUPAC Name[3-[(4-methoxyphenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
CAS Number339275-70-6

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzofuran core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Potential Biological Targets

  • Enzymes : Inhibition of enzyme activity related to inflammatory pathways.
  • Receptors : Modulation of receptor activity involved in pain signaling.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to inhibit cell proliferation in cancer cell lines has been documented, indicating a potential role in cancer therapeutics.

Cytotoxicity

While the compound shows promising biological activity, it is crucial to evaluate its cytotoxicity. Studies have reported relatively low cytotoxic effects on normal cells, suggesting a favorable therapeutic index for further development.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against several pathogens. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.

Study 2: Anticancer Potential

In a recent investigation, the compound was tested for its effects on human breast cancer cells (MCF-7). The findings revealed that it induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on normal human fibroblast cells demonstrated that the compound had an IC50 value greater than 50 µM, indicating low toxicity compared to standard chemotherapeutic agents.

Q & A

Q. Basic

  • XRD Analysis: Single-crystal XRD resolves bond lengths, angles, and stereochemistry. For sulfinyl-containing benzofurans, XRD data often reveal planarity distortions due to steric effects from the sulfinyl group .
  • Computational Validation: Density Functional Theory (DFT) calculations compare experimental XRD data with optimized molecular geometries to confirm electronic environments .

What strategies improve yield in the oxidation step to form the sulfinyl group?

Q. Advanced

  • Reagent Optimization: Use mCPBA in stoichiometric excess (1.2–1.5 eq.) with rigorous temperature control (0–5°C) to minimize over-oxidation to sulfone .
  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Monitoring: TLC or LC-MS tracks reaction progress to terminate oxidation at the sulfinyl stage.

How does the sulfinyl group influence electronic properties and reactivity?

Q. Advanced

  • Electronic Effects: The sulfinyl group is electron-withdrawing, polarizing the benzofuran ring and enhancing electrophilic reactivity at the 2-position. Comparative studies with sulfide/sulfone analogs show reduced electron density in sulfinyl derivatives via Hammett substituent constants (σ~0.5) .
  • Reactivity: Sulfinyl groups participate in nucleophilic substitutions (e.g., with Grignard reagents) or act as hydrogen-bond acceptors in supramolecular interactions .

What spectroscopic markers distinguish this compound from its sulfide or sulfone analogs?

Q. Basic

  • IR Spectroscopy: Sulfinyl (S=O) stretch appears at 1030–1070 cm1^{-1}, distinct from sulfide (S-C, ~700 cm1^{-1}) and sulfone (asymmetric S=O ~1300 cm1^{-1}) .
  • NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while sulfinyl-methyl protons show deshielding (δ 2.9–3.2 ppm) due to electron withdrawal .

What in vitro models are suitable for evaluating its biological activity?

Q. Advanced

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus and Candida albicans are common, with sulfinyl derivatives showing enhanced activity compared to sulfides .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based) assess interactions with target proteins. Structural analogs with methoxyphenyl groups exhibit IC50_{50} values in the µM range .

How are stability and degradation profiles analyzed under experimental conditions?

Q. Advanced

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13). LC-MS identifies degradation products (e.g., sulfone formation under oxidative stress) .
  • Kinetic Stability: Arrhenius plots predict shelf-life at 25°C, with sulfinyl derivatives showing higher thermal stability than sulfides .

What computational methods predict its pharmacokinetic properties?

Q. Advanced

  • ADME Prediction: Tools like SwissADME calculate LogP (2.5–3.5 for this compound), suggesting moderate blood-brain barrier permeability.
  • Docking Studies: Molecular docking with CYP450 isoforms (e.g., CYP3A4) predicts metabolic pathways and potential drug-drug interactions .

How does substituent variation on the benzofuran ring affect bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR): Electron-donating groups (e.g., methoxy) at the 4-position enhance antimicrobial activity, while halogens (e.g., Cl) improve metabolic stability. Comparative MIC data for analogs are summarized below:
SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) C. albicans
4-Methoxy8.216.5
4-Chloro12.432.0
4-Methyl25.364.8

Data adapted from benzofuran derivative studies .

What purification techniques are optimal for isolating this compound?

Q. Basic

  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1 to 1:1) resolves sulfinyl derivatives from sulfones.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

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